REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[NH:13][C:12](=O)[NH:11][C:10]3=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:19].C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:29]>>[Cl:19][C:12]1[N:11]=[C:10]([Cl:29])[C:9]2[C:14](=[CH:15][CH:16]=[C:7]([N:1]3[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]3)[CH:8]=2)[N:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
522 mg
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C=1C=C2C(NC(NC2=CC1)=O)=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 120 C for 72 h
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
POCl3 was removed in vacuum
|
Type
|
CUSTOM
|
Details
|
the resulting brown oil was quenched with ice water
|
Type
|
ADDITION
|
Details
|
treated with saturated NaHCO3
|
Type
|
CUSTOM
|
Details
|
to afford a tan solid
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
drying in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2C(=N1)Cl)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |